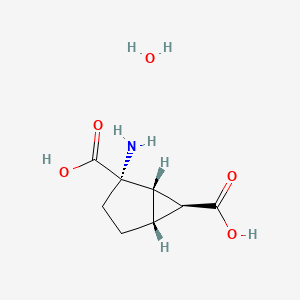
Eglumetad monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eglumetad monohydrate, also known as eglumegad, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .
Vorbereitungsmethoden
Eglumetad monohydrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Eglumetad monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Eglumetad is an amino acid analog that acts as a selective agonist for metabotropic glutamate receptors, specifically mGluR2 and mGluR3. These receptors play a crucial role in modulating glutamatergic neurotransmission, which is implicated in numerous neuropsychiatric conditions. Eglumetad's mechanism involves reducing the presynaptic release of glutamate, thereby potentially alleviating symptoms associated with schizophrenia and anxiety disorders .
Treatment of Schizophrenia
Eglumetad has been evaluated for its efficacy in treating schizophrenia. Clinical trials have focused on its ability to address negative symptoms of schizophrenia, which are often resistant to traditional antipsychotic treatments. The drug's unique mechanism of action distinguishes it from conventional therapies that primarily target dopaminergic pathways .
Anxiety Disorders
Research indicates that eglumetad may also be beneficial for patients suffering from anxiety disorders. By modulating glutamatergic activity, eglumetad could potentially reduce anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
Phase II Clinical Trials
A multicenter, randomized, open-label study was conducted to assess the long-term safety and tolerability of eglumetad compared to standard of care for schizophrenia. Results indicated that while eglumetad showed promise in managing symptoms, the overall efficacy was variable across different patient populations .
Bioavailability Challenges
One significant challenge noted in clinical studies is the poor oral bioavailability of eglumetad. Initial trials reported only 3% bioavailability when administered orally, prompting further research into prodrug formulations to enhance absorption and therapeutic effectiveness .
Potential Future Directions
The future applications of eglumetad monohydrate may include:
- Combination Therapies : Investigating eglumetad in conjunction with existing antipsychotics to enhance therapeutic outcomes without increasing side effects.
- Expanded Indications : Exploring its efficacy in other psychiatric disorders beyond schizophrenia and anxiety, such as mood disorders or substance use disorders.
- Improved Formulations : Developing new delivery methods or prodrugs to overcome bioavailability issues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Phase II Trial | Schizophrenia | Variable efficacy; potential for managing negative symptoms |
| Bioavailability Study | Oral Administration | Reported 3% bioavailability; need for prodrug development |
| Combination Therapy Study | Eglumetad + Antipsychotics | Potential synergy observed; reduced motor side effects |
Wirkmechanismus
Eglumetad monohydrate exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, leading to anxiolytic and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Eglumetad monohydrate is unique in its selective agonism for mGluR2/3 receptors. Similar compounds include:
Talaglumetad: A prodrug of eglumegad, also developed by Eli Lilly and Company, which is metabolized to release the active compound.
Pomaglumetad: Another selective agonist for mGluR2/3 receptors, investigated for its potential in treating psychiatric disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
Eigenschaften
CAS-Nummer |
209216-09-1 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1 |
InChI-Schlüssel |
XJPQOSJARVVBIU-PLFKSMQJSA-N |
SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Isomerische SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O |
Kanonische SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Synonyme |
(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid 2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid eglumetad LY 314582 LY 354740 LY 366563 LY-314582 LY-354740 LY-366563 LY314582 LY354740 LY366563 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















